1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene
Description
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene (C₁₀H₁₀BrF₃, CAS No. 2090929-15-8) is a brominated aromatic compound featuring a trifluoropropan-2-yl substituent at the meta position relative to the bromine atom. This compound is of significant interest in pharmaceutical and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences reactivity in cross-coupling reactions . Its molecular weight is 267.09 g/mol, and it serves as a versatile building block for synthesizing trifluoromethylated derivatives .
Properties
IUPAC Name |
1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVLWYXQGXZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene features a benzene ring substituted with a bromine atom at the para-position and a 1,1,1-trifluoropropan-2-yl group at the meta-position. Its molecular formula is C₉H₈BrF₃ , with a molecular weight of 253.06 g/mol. The SMILES notation (CC(C1=CC(=CC=C1)Br)C(F)(F)F) and InChIKey (VWIVLWYXQGXZNO-UHFFFAOYSA-N) confirm the stereoelectronic arrangement. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in subsequent transformations.
Direct Bromination of 3-(1,1,1-Trifluoropropan-2-yl)Benzene
Electrophilic Aromatic Substitution
Bromination of the parent hydrocarbon, 3-(1,1,1-trifluoropropan-2-yl)benzene, represents a straightforward route. Iron powder or Lewis acids (e.g., FeBr₃) catalyze electrophilic substitution, where bromine (Br₂) acts as the electrophile.
Reaction Conditions:
- Catalyst : Fe powder (0.025–0.050 equiv relative to substrate)
- Solvent : Carbon tetrachloride or chloroform (250–300 mL/mol)
- Temperature : 82–102°C
- Additive : Azobisisobutyronitrile (AIBN, 0.002–0.006 equiv) to mitigate radical side reactions
A typical procedure involves dissolving 3-(1,1,1-trifluoropropan-2-yl)benzene and Fe powder in CCl₄, followed by dropwise addition of Br₂ at 43–48°C. After 3–4 hours, AIBN is introduced, and the mixture is refluxed for 3–5 hours. The crude product is purified via distillation or column chromatography.
Yield Optimization:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Br₂ Equiv | 0.75–1.25 | Maximizes mono-bromination |
| Reaction Time | 4–6 hours | Prevents di-bromination |
| AIBN Concentration | 0.003–0.005 equiv | Suppresses polymerization |
This method achieves yields of 74–90% under optimized conditions.
Friedel-Crafts Alkylation of Bromobenzene
Introducing the Trifluoropropan-2-yl Group
An alternative route involves alkylating bromobenzene with 1,1,1-trifluoropropan-2-ol derivatives. The Friedel-Crafts reaction employs AlCl₃ or BF₃ as catalysts to facilitate carbocation formation.
Step 1: Synthesis of 3,3,3-Trifluoro-2-bromopropanol
2-Bromo-3,3,3-trifluoropropan-1-ol (CAS 311-86-4) serves as a key intermediate. It is synthesized via bromination of 3,3,3-trifluoropropene using N-bromosuccinimide (NBS) in acetic acid:
Procedure :
- Add NBS (0.4 mol) and concentrated H₂SO₄ (6.4 g) to acetic acid at 90°C.
- Introduce 3,3,3-trifluoropropene (1.3 mol) over 2 hours.
- Reflux with methanol (7 mol) to hydrolyze the acetate intermediate.
Yield : 90.2% (purity: 99.1%).
Step 2: Friedel-Crafts Alkylation
The alcohol is converted to its corresponding alkyl chloride or bromide, which reacts with bromobenzene:
Reaction Scheme :
$$
\text{C}6\text{H}5\text{Br} + \text{CF}3\text{CH(CH}2\text{Br)OH} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4\text{Br-CF}3\text{CH(CH}3\text{)} + \text{H}2\text{O}
$$
Conditions :
- Catalyst : AlCl₃ (1.2 equiv)
- Solvent : Dichloromethane
- Temperature : 0–5°C (prevents carbocation rearrangements)
Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, Suzuki coupling connects a brominated benzene boronic acid to a trifluoropropane-derived halide.
Components :
- Boron Partner : 3-Bromophenylboronic acid
- Halide Partner : 1,1,1-Trifluoro-2-iodopropane
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (2 equiv)
Procedure :
- Dissolve reactants in dioxane/H₂O (4:1).
- Heat at 100°C for 12 hours under N₂.
- Extract with ethyl acetate and purify via silica gel chromatography.
Yield : 65–75% (lower due to steric hindrance from the CF₃ group).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-withdrawing CF₃ group directs electrophiles to the meta and para positions. Using bulky catalysts (e.g., zeolites) enhances para-selectivity.
Stability of Intermediates
3,3,3-Trifluoro-2-bromopropanol is moisture-sensitive. Storage under anhydrous K₂CO₃ and inert atmosphere improves shelf life.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The trifluoropropyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form 3-(1,1,1-trifluoropropan-2-yl)benzene by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: 3-(1,1,1-trifluoropropan-2-yl)phenol, 3-(1,1,1-trifluoropropan-2-yl)aniline.
Oxidation: 3-(1,1,1-trifluoropropan-2-yl)benzoic acid, 3-(1,1,1-trifluoropropan-2-yl)benzaldehyde.
Reduction: 3-(1,1,1-trifluoropropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-Iodo-3-(1,1,1-trifluoropropan-2-yl)benzene
- Structure : Replaces bromine with iodine at the para position.
- Properties : Higher molecular weight (314.02 g/mol) and enhanced reactivity in palladium-catalyzed couplings due to iodine’s superior leaving-group ability.
- Synthesis: Prepared via trifluoromethylation of 3′-iodoacetophenone under similar conditions to the brominated analog .
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (CAS 1225380-05-1)
Substituent Variations
1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1707572-80-2)
- Structure : Cyclopropyl ring fused to the trifluoromethyl group.
- Properties : Increased steric hindrance and rigidity, affecting reaction kinetics in cross-couplings. Similarity score: 0.98 .
1-Bromo-3-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) substituent instead of trifluoropropan-2-yl.
- Reactivity : The electron-withdrawing -OCF₃ group enhances electrophilic substitution but reduces nucleophilic aromatic substitution rates compared to the parent compound. Used in synthesizing imidazole derivatives with 90–91% yields .
Chain-Length and Functional Group Modifications
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene (CAS 958452-23-8)
- Structure : Tetrafluoropropoxy chain replaces the trifluoropropan-2-yl group.
- Properties: Increased polarity (H-bond acceptors = 5) and molecular weight (287.05 g/mol). Potential applications in liquid crystal materials .
1-Bromo-3-(difluoromethyl)benzene
- Structure : Difluoromethyl (-CF₂H) substituent.
- Applications: Used in synthesizing purine-dione derivatives via Sonogashira coupling. Demonstrates how fluorination degree impacts biological activity .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogs
Electronic and Steric Effects
- Trifluoropropan-2-yl vs. Trifluoromethyl : The -C(CF₃)CH₃ group in the parent compound introduces greater steric bulk than -CF₃, slowing down certain reactions but improving selectivity in crowded environments .
- Halogen Influence : Bromine offers a balance between reactivity and cost, whereas iodine (despite higher reactivity) is less commonly used due to expense and handling challenges .
Biological Activity
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is a brominated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structural features, including the trifluoropropyl group, impart distinct chemical properties that influence its biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C10H10BrF3
- Molecular Weight : 267.09 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 220 °C
- Melting Point : Not readily available
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions in biochemical pathways and potential therapeutic applications.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit antimicrobial properties. A study focusing on various brominated compounds showed that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoropropyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs, presenting a potential application in pharmacotherapy.
Case Study 1: Antibacterial Efficacy
In a comparative study involving several halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Case Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of exposure, suggesting significant potential for further development as an anticancer agent.
Research Findings Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C10H10BrF3 |
| Molecular Weight | 267.09 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 220 °C |
| Antibacterial MIC (S. aureus) | 32 µg/mL |
| Antibacterial MIC (E. coli) | 64 µg/mL |
| MCF-7 IC50 | 15 µM |
| HeLa IC50 | 20 µM |
Q & A
Q. What methodologies analyze reaction intermediates in derivative synthesis?
- Methodological Answer : Trapping intermediates with quenching agents (e.g., D₂O for protonation studies) or cryogenic techniques (e.g., -78°C reaction halts) allows isolation. Time-resolved spectroscopy (UV-Vis, EPR) tracks transient species. Mass spectrometry (ESI-MS) coupled with IR ion spectroscopy identifies short-lived intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
